molecular formula C6H3BrN4O2 B1294169 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 951884-20-1

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1294169
M. Wt: 243.02 g/mol
InChI Key: RXPJMXNWABONRU-UHFFFAOYSA-N
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Description

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to the triazolopyridine core. This structure is of interest due to its potential use as a versatile synthetic intermediate for various chemical transformations and its potential pharmacological properties.

Synthesis Analysis

The synthesis of related triazolopyridines has been reported using oxidative cyclization methods. For instance, 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, a compound with a similar structure, was synthesized using N-Chlorosuccinimide (NCS) as a chlorinating agent for hydrazones under mild conditions . This method could potentially be adapted for the synthesis of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine by introducing a nitro group at the appropriate position in the reaction sequence.

Molecular Structure Analysis

The molecular structure of triazolopyridines can be determined using various spectroscopic techniques and X-ray diffraction. For example, the compound 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was characterized by 1H NMR, 13C NMR, FTIR, MS, and its crystal structure was determined by X-ray diffraction, crystallizing in the monoclinic space group P 21/c . These techniques would be essential for confirming the structure of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine as well.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions due to the presence of reactive functional groups. For example, halogenated triazolopyridines can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the core structure and the introduction of various substituents, which can be used to modulate the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines, such as solubility, melting point, and reactivity, are influenced by the substituents present on the core structure. The presence of a bromine atom and a nitro group in 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine would affect its properties compared to other triazolopyridines. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications in pharmaceuticals. Detailed analysis of these properties would require experimental data, which is not provided in the current dataset.

Safety And Hazards

The safety data sheet of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

6-bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-1-5(11(12)13)6-9-8-3-10(6)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJMXNWABONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650042
Record name 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

951884-20-1
Record name 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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